molecular formula C14H24O B13988537 7-Tert-butylspiro[4.5]decan-10-one CAS No. 69217-73-8

7-Tert-butylspiro[4.5]decan-10-one

Katalognummer: B13988537
CAS-Nummer: 69217-73-8
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: QUKPMKJTEDWPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Tert-butylspiro[4.5]decan-10-one is a chemical compound with a unique spiro structure, characterized by a tert-butyl group attached to a decanone ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butylspiro[4.5]decan-10-one typically involves the reaction of a suitable precursor with tert-butyl lithium or a similar reagent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

7-Tert-butylspiro[4.5]decan-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

7-Tert-butylspiro[4.5]decan-10-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-tert-butylspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Tert-butylspiro[4.5]decan-10-one stands out due to its unique spiro structure and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

69217-73-8

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

7-tert-butylspiro[4.5]decan-10-one

InChI

InChI=1S/C14H24O/c1-13(2,3)11-6-7-12(15)14(10-11)8-4-5-9-14/h11H,4-10H2,1-3H3

InChI-Schlüssel

QUKPMKJTEDWPRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=O)C2(C1)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.